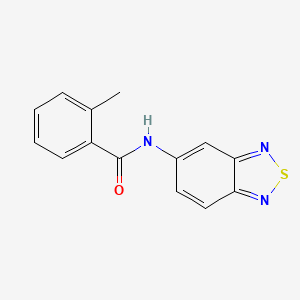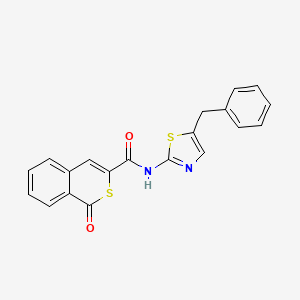
N-(2,1,3-benzothiadiazol-5-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzotiadiazol-5-il)-2-metilbenzamida es un compuesto químico que pertenece a la clase de derivados de benzotiadiazol. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluyendo la química, la biología y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,1,3-benzotiadiazol-5-il)-2-metilbenzamida típicamente implica la reacción de ácido 2-metilbenzoico con 2,1,3-benzotiadiazol-5-amina. La reacción se lleva a cabo en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP). Las condiciones de reacción generalmente incluyen un solvente como diclorometano y un rango de temperatura de 0-25°C .
Métodos de producción industrial
Los métodos de producción industrial para N-(2,1,3-benzotiadiazol-5-il)-2-metilbenzamida pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener la pureza deseada .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,1,3-benzotiadiazol-5-il)-2-metilbenzamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de benzotiadiazol.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso a temperatura ambiente.
Reducción: Hidruro de litio y aluminio en éter anhidro a bajas temperaturas.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de benzotiadiazol sustituidos.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzotiadiazol-5-il)-2-metilbenzamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: Investigado por su potencial como una sonda fluorescente para la obtención de imágenes biológicas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo actividades anti-cáncer y anti-inflamatorias.
Mecanismo De Acción
El mecanismo de acción de N-(2,1,3-benzotiadiazol-5-il)-2-metilbenzamida involucra su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a proteínas y enzimas, modulando su actividad. Por ejemplo, puede inhibir ciertas quinasas involucradas en las vías de señalización celular, lo que lleva a efectos anti-cáncer. Además, sus propiedades fluorescentes le permiten ser utilizado como una sonda para estudiar procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
- N-(2,1,3-benzotiadiazol-5-il)-2-cloroacetamida
- N-(2,1,3-benzotiadiazol-5-il)-2-fenoxiacetamida
- N-(2,1,3-benzotiadiazol-5-il)-4-tiomorfolinocarboxamida
Singularidad
N-(2,1,3-benzotiadiazol-5-il)-2-metilbenzamida se destaca por su combinación única de un anillo de benzotiadiazol y una porción de metilbenzamida. Esta estructura imparte propiedades específicas, como una mayor estabilidad y reactividad, lo que la hace adecuada para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C14H11N3OS |
|---|---|
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)-2-methylbenzamide |
InChI |
InChI=1S/C14H11N3OS/c1-9-4-2-3-5-11(9)14(18)15-10-6-7-12-13(8-10)17-19-16-12/h2-8H,1H3,(H,15,18) |
Clave InChI |
PULQUMXIHXHCST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC3=NSN=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11317849.png)
![6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11317861.png)
![4-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B11317882.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11317886.png)
![(5-Bromofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11317888.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11317898.png)



![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11317917.png)
![2-(2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11317931.png)
![5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11317933.png)
